5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
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Description
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H14FN5S2 and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity
The compound 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol is a novel derivative within the 1,2,4-triazole family, known for its diverse pharmacological properties. This article explores its biological activity, focusing on antimicrobial effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: C15H14FN5S2
- Molecular Weight: 347.44 g/mol
- IUPAC Name: 5-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of triazole derivatives. The compound has been tested against various pathogens, demonstrating significant activity.
Key Findings:
- Minimum Inhibitory Concentration (MIC) values were reported in the range of 31.25 - 62.5 μg/mL against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
- The compound showed comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
The biological activity of 1,2,4-triazoles can be influenced by various substituents on their structure. The following observations were made regarding SAR:
- Sulfur Substituents: Variations in substituents on the sulfur atom did not significantly alter antimicrobial activity among derivatives .
- Pyrimidine Ring Influence: The presence of a pyrimidine moiety enhances the compound's interaction with biological targets due to its ability to form hydrogen bonds with enzyme active sites .
Study 1: Synthesis and Activity Evaluation
A study focused on synthesizing new S-substituted derivatives of 1,2,4-triazole-3-thiols reported that the compound exhibited promising antimicrobial activity. The most active derivatives were identified based on their MIC values against common pathogens .
Study 2: Comparative Analysis
In a comparative analysis of various triazole derivatives:
- The compound demonstrated superior activity against Pseudomonas aeruginosa compared to other tested triazoles.
- It was noted that modifications at the 4-position of the triazole ring significantly affected the potency against Gram-positive bacteria .
Enzyme Inhibition Potential
The compound's structure suggests potential inhibitory effects on several enzymes:
Properties
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN5S2/c1-9-7-10(2)18-14(17-9)23-8-13-19-20-15(22)21(13)12-5-3-11(16)4-6-12/h3-7H,8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILZJNBGGKIKYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.